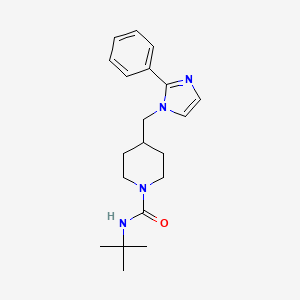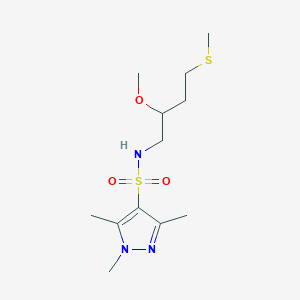
3-氯-1H-吡唑-4-磺酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-chloro-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the empirical formula C3H3ClN2O2S . It is a type of sulfonyl chloride synthesized from pyrazoles .
Synthesis Analysis
Sulfonyl chlorides, including “3-chloro-1H-pyrazole-4-sulfonyl chloride”, can be synthesized from pyrazoles via sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields have been determined .Chemical Reactions Analysis
The synthesis of “3-chloro-1H-pyrazole-4-sulfonyl chloride” involves a sulfonation reaction with chlorosulfonic acid . Other chemical reactions involving pyrazoles have been reported, such as a silver-mediated [3 + 2] cycloaddition , and a Cu-catalyzed aerobic oxidative cyclization .科学研究应用
杂环磺酰胺和磺酰氟的合成
3-氯-1H-吡唑-4-磺酰氯在药物化学领域的效用通过其对杂环磺酰氯、磺酰氟和磺酰胺的高效和选择性合成得到证明。一种具体的方法包括一个 3 步并行药物化学方案,用于合成吡唑-4-磺酰胺,展示了该试剂在获得其他杂环磺酰氟(包括嘧啶和吡啶,它们作为相应的磺酰氯在化学上不稳定)方面的多功能性(塔克、谢纳德和杨,2015)。
作用机制
Target of Action
Pyrazoles can interact with a variety of biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the particular substituents on the pyrazole ring .
Mode of Action
Pyrazoles can act as inhibitors, activators, or modulators of their targets, depending on their structure and the nature of the target .
Biochemical Pathways
Pyrazoles can affect various biochemical pathways, depending on their specific targets. For example, some pyrazoles are known to inhibit the enzyme cyclooxygenase, thereby affecting the synthesis of prostaglandins .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazoles can vary widely depending on their specific structures. Some pyrazoles are well absorbed and extensively metabolized, while others may be poorly absorbed and largely excreted unchanged .
Result of Action
The molecular and cellular effects of pyrazoles can include changes in enzyme activity, alterations in signal transduction, and effects on gene expression, among others .
Action Environment
The action, efficacy, and stability of pyrazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
生化分析
Biochemical Properties
3-chloro-1H-pyrazole-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on these molecules. This interaction often leads to the inhibition or modification of enzyme activity. For instance, 3-chloro-1H-pyrazole-4-sulfonyl chloride can inhibit serine proteases by reacting with the serine residue in the active site, thereby preventing substrate binding and catalysis .
Cellular Effects
The effects of 3-chloro-1H-pyrazole-4-sulfonyl chloride on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 3-chloro-1H-pyrazole-4-sulfonyl chloride can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This modulation can result in altered gene expression patterns, affecting processes such as cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, 3-chloro-1H-pyrazole-4-sulfonyl chloride exerts its effects through specific binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic amino acid residues, such as serine, threonine, and cysteine, in proteins. This reaction can lead to enzyme inhibition or activation, depending on the target protein. Additionally, 3-chloro-1H-pyrazole-4-sulfonyl chloride can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-1H-pyrazole-4-sulfonyl chloride can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-chloro-1H-pyrazole-4-sulfonyl chloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as high temperatures or extreme pH levels. Long-term exposure to 3-chloro-1H-pyrazole-4-sulfonyl chloride can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 3-chloro-1H-pyrazole-4-sulfonyl chloride in animal models are dose-dependent. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxicity. Threshold effects are often observed, where a specific dosage level triggers a marked change in biological response. High doses of 3-chloro-1H-pyrazole-4-sulfonyl chloride can cause toxic effects, such as liver and kidney damage, due to the accumulation of reactive intermediates and the disruption of normal metabolic processes .
Metabolic Pathways
3-chloro-1H-pyrazole-4-sulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can further interact with cellular components, affecting metabolic flux and altering metabolite levels. The involvement of 3-chloro-1H-pyrazole-4-sulfonyl chloride in these pathways underscores its potential impact on cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
Within cells and tissues, 3-chloro-1H-pyrazole-4-sulfonyl chloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, 3-chloro-1H-pyrazole-4-sulfonyl chloride may accumulate in the endoplasmic reticulum or mitochondria, where it can exert localized effects on protein synthesis and energy metabolism .
Subcellular Localization
The subcellular localization of 3-chloro-1H-pyrazole-4-sulfonyl chloride is a key determinant of its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-chloro-1H-pyrazole-4-sulfonyl chloride may be targeted to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may localize to the cytoplasm, affecting cytosolic enzymes and signaling pathways .
属性
IUPAC Name |
5-chloro-1H-pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2N2O2S/c4-3-2(1-6-7-3)10(5,8)9/h1H,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQQLKOTZWOCAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909324-77-1 |
Source


|
| Record name | 3-chloro-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-{[bis(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2961481.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2961484.png)
![Methyl (E)-4-[(6-methylsulfonylpyridine-3-carbonyl)amino]but-2-enoate](/img/structure/B2961488.png)


![5-(1,2-dithiolan-3-yl)-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pentanamide](/img/structure/B2961493.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2961494.png)

